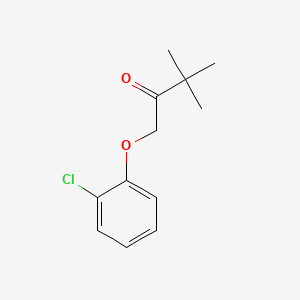
2-Butanone, 1-(chlorophenoxy)-3,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanone, 1-(chlorophenoxy)-3,3-dimethyl- is an organic compound that belongs to the class of ketones It is characterized by the presence of a chlorophenoxy group attached to the butanone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 1-(chlorophenoxy)-3,3-dimethyl- typically involves the reaction of 3,3-dimethyl-2-butanone with chlorophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-Butanone, 1-(chlorophenoxy)-3,3-dimethyl- can be achieved through a similar synthetic route, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butanone, 1-(chlorophenoxy)-3,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorophenoxy group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Butanone, 1-(chlorophenoxy)-3,3-dimethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Butanone, 1-(chlorophenoxy)-3,3-dimethyl- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butanone: A simpler ketone with similar reactivity but lacking the chlorophenoxy group.
1-Chlorobutanone: Similar structure but without the dimethyl groups.
Phenoxybutanone: Contains a phenoxy group but lacks the chlorination and dimethylation.
Uniqueness
2-Butanone, 1-(chlorophenoxy)-3,3-dimethyl- is unique due to the presence of both the chlorophenoxy and dimethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
126305-56-4 |
|---|---|
Molekularformel |
C12H15ClO2 |
Molekulargewicht |
226.70 g/mol |
IUPAC-Name |
1-(2-chlorophenoxy)-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C12H15ClO2/c1-12(2,3)11(14)8-15-10-7-5-4-6-9(10)13/h4-7H,8H2,1-3H3 |
InChI-Schlüssel |
XKEDMWDAXMGIDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)COC1=CC=CC=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


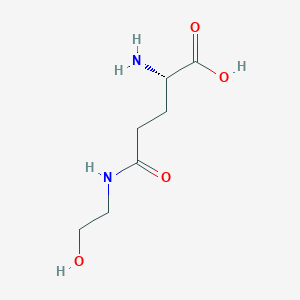

amino}-2-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B14160041.png)


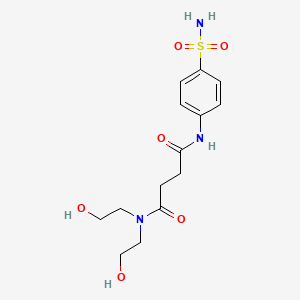

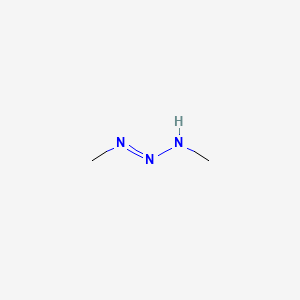
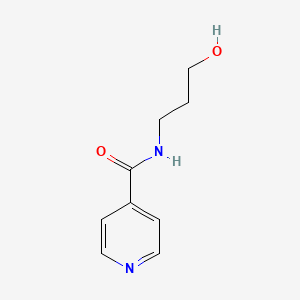

![2'-(4-Chlorophenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B14160097.png)


![3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14160119.png)
